3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol
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Overview
Description
3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a fluorine atom at the 3rd position, a methoxy group at the 6th position, and a hydroxyl group at the 4th position on the naphthyridine ring. It has the molecular formula C9H7FN2O2 and a molecular weight of 194.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol typically involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the fluorine atom can yield various substituted derivatives .
Scientific Research Applications
3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: This compound is being investigated for its potential anticancer and antimicrobial properties.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: The parent compound without the fluorine and methoxy groups.
3-Fluoro-1,5-naphthyridine: Similar structure but lacks the methoxy group.
6-Methoxy-1,5-naphthyridine: Similar structure but lacks the fluorine atom.
Uniqueness
3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol is unique due to the presence of both the fluorine and methoxy groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-fluoro-6-methoxy-1H-1,5-naphthyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-7-3-2-6-8(12-7)9(13)5(10)4-11-6/h2-4H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXHFOPWZZWASH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC=C(C2=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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